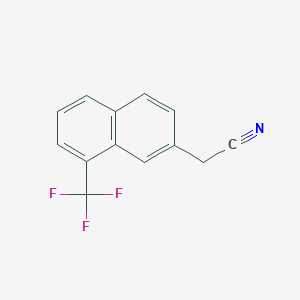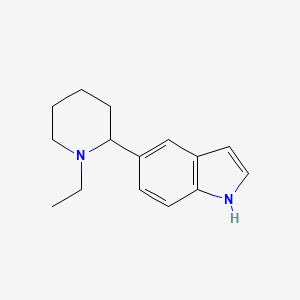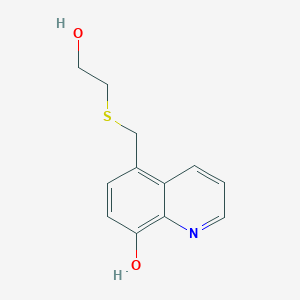
1-Ethyl-2-(piperidin-4-yl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-2-(piperidin-4-yl)-1H-indole is a heterocyclic compound that features an indole core substituted with an ethyl group at the nitrogen atom and a piperidin-4-yl group at the second carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-2-(piperidin-4-yl)-1H-indole typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Substitution at the Nitrogen Atom: The ethyl group can be introduced at the nitrogen atom of the indole through an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate.
Introduction of the Piperidin-4-yl Group: The piperidin-4-yl group can be introduced through a nucleophilic substitution reaction. For example, 2-bromo-1-ethylindole can react with piperidine under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethyl-2-(piperidin-4-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyls.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidin-4-yl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carbonyl-containing derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Applications De Recherche Scientifique
1-Ethyl-2-(piperidin-4-yl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Ethyl-2-(piperidin-4-yl)-1H-indole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The indole core can mimic the structure of natural neurotransmitters, allowing it to bind to receptors in the central nervous system. The piperidin-4-yl group can enhance the compound’s binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-2-(piperidin-4-yl)-1H-indole: Similar structure but with a methyl group instead of an ethyl group.
1-Ethyl-2-(pyrrolidin-4-yl)-1H-indole: Similar structure but with a pyrrolidin-4-yl group instead of a piperidin-4-yl group.
Uniqueness
1-Ethyl-2-(piperidin-4-yl)-1H-indole is unique due to the combination of the ethyl group and the piperidin-4-yl group, which can confer specific chemical and biological properties. This combination can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C15H20N2 |
|---|---|
Poids moléculaire |
228.33 g/mol |
Nom IUPAC |
1-ethyl-2-piperidin-4-ylindole |
InChI |
InChI=1S/C15H20N2/c1-2-17-14-6-4-3-5-13(14)11-15(17)12-7-9-16-10-8-12/h3-6,11-12,16H,2,7-10H2,1H3 |
Clé InChI |
MNJXAIPRIROTRF-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=CC=CC=C2C=C1C3CCNCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Chromeno[4,3-c]pyrazol-1(4H)-yl)acetic acid](/img/structure/B11877098.png)
![7-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11877099.png)
![Indolo[2,1-b]quinazolin-12(6H)-one](/img/structure/B11877112.png)

![1-Ethyl-3,4-dihydro-1H-spiro[naphthalene-2,2'-piperidine]](/img/structure/B11877136.png)

![1-(5-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B11877139.png)






![1-(2,8-Dimethyl-3a,8-dihydro-1H-pyrazolo[1,5-b]indazol-3-yl)ethanone](/img/structure/B11877196.png)
